3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyridinyl group attached to an imidazo[4,5-b]pyridin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to form the imidazo[4,5-b]pyridin-5-one core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis while maintaining the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Another compound with a similar pyridinyl group and fluorophenyl group.
4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)morpholine: Contains a fluorophenyl group and a pyrrolo[2,3-b]pyridin-3-yl core.
Uniqueness
3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one is unique due to its specific combination of functional groups and its imidazo[4,5-b]pyridin-5-one core
Properties
Molecular Formula |
C17H13FN4O |
---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-pyridin-3-yl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C17H13FN4O/c18-12-3-5-13(6-4-12)22-10-20-16-14(8-15(23)21-17(16)22)11-2-1-7-19-9-11/h1-7,9-10,14H,8H2,(H,21,23) |
InChI Key |
GZFFMFNWYSQUHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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